![molecular formula C14H20N2O2 B7471228 [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as MDPHP, is a psychoactive compound that belongs to the cathinone class of drugs. It is a synthetic drug that has gained popularity in recent years due to its stimulant effects. MDPHP is known to cause increased energy, euphoria, and increased sociability. Despite its popularity, there is limited scientific research on the compound.
Mécanisme D'action
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine, [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone produces feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This produces feelings of euphoria, increased energy, and increased sociability. [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone also causes vasoconstriction and increased blood pressure, which can lead to cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has several advantages and limitations for use in lab experiments. Its potent dopamine reuptake inhibition activity makes it a useful tool for investigating the role of dopamine in the brain. However, its recreational use and potential for abuse make it a challenging compound to work with. Additionally, there is limited scientific research on the compound, which makes it difficult to draw definitive conclusions about its effects.
Orientations Futures
There are several future directions for [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone research. One area of interest is the development of new drugs that target the dopamine system. [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has shown promise as a dopamine reuptake inhibitor, and further research may lead to the development of new drugs for the treatment of mood disorders such as depression and anxiety. Another area of interest is the investigation of the long-term effects of [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone use. There is limited scientific research on the compound, and further studies are needed to determine its long-term effects on the brain and body. Additionally, more research is needed to determine the optimal dose and administration route for [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments.
Méthodes De Synthèse
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone is synthesized using a multi-step process that involves the reaction of piperidine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with methylamine to form the final product, [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone.
Applications De Recherche Scientifique
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has gained popularity in the recreational drug market due to its stimulant effects. However, there is limited scientific research on the compound. Some studies have investigated the effects of [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone on the central nervous system and have found that it acts as a potent dopamine reuptake inhibitor. Other studies have investigated the effects of [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone on the cardiovascular system and have found that it can cause vasoconstriction and increased blood pressure.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-5-3-11(4-6-12)14(18)16-9-7-13(17)8-10-16/h3-6,13,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRILRLKQGSITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



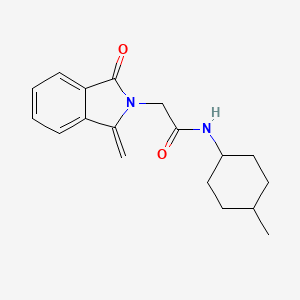
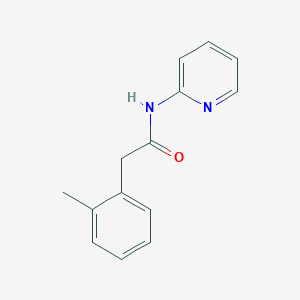
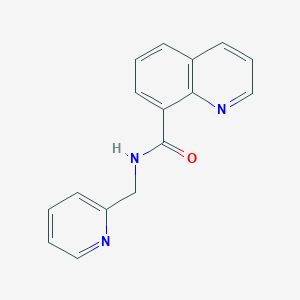
![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)
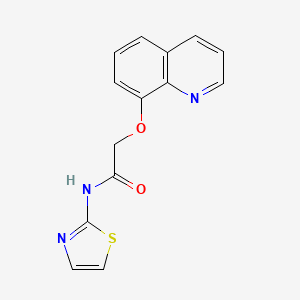
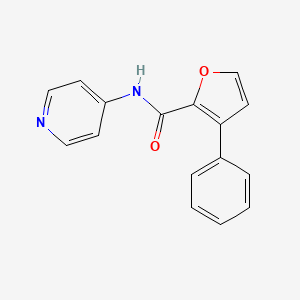

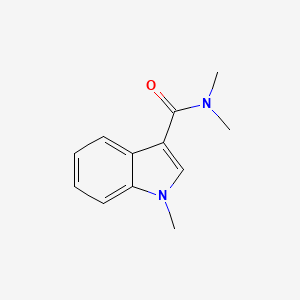

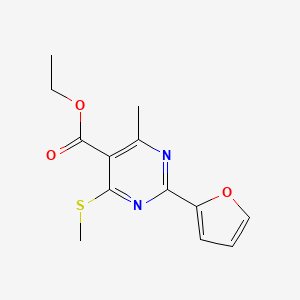
![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)